N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide
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Overview
Description
“N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide” is a complex organic compound. It contains functional groups such as an amide group (-CONH2), an ether group (-O-), and an aromatic ring (benzene ring). These functional groups suggest that this compound might have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide group might undergo hydrolysis, the ether group might be cleaved under acidic conditions, and the aromatic ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might make it somewhat soluble in water, while the nonpolar aromatic ring might make it soluble in organic solvents .Scientific Research Applications
Pharmacological Research and Applications
Research on compounds structurally related to "N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide" has highlighted their potential in pharmacology, particularly in the development of prokinetic and antiemetic agents. For instance, novel benzamide derivatives have been synthesized and examined for their pharmacological activities, revealing potential as gastrointestinal prokinetic agents due to well-balanced gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992). Additionally, benzamide derivatives have been investigated for their inhibitory potential against various biological targets, suggesting their significance in medicinal chemistry and potential applications in binding nucleotide protein targets (Saeed et al., 2015).
Organic Synthesis and Chemical Modifications
The synthesis and modification of benzamide derivatives have been a focal point of research, aiming to explore their chemical properties and potential applications. Studies have shown the synthesis of different benzamide derivatives through various chemical reactions, providing insights into their structural and functional diversity. This includes the synthesis of benzamides by microwave-assisted ring opening of less reactive dimethylaminobenzylidene oxazolone, which presents a novel method for the efficient synthesis of benzamide compounds (Khadse & Chatpalliwar, 2017).
Electrochemical Applications
In the field of electrochemistry, research on benzamide derivatives has led to the development of high-performance electrochromic materials. For example, an electrochromic polyamide derived from a compound structurally related to "this compound" demonstrates multi-oxidation stages and lower oxidation potentials, highlighting its potential for the fabrication of electrochromic devices with panchromatic absorption (Li, Yen, & Liou, 2021).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the biological target it interacts with. Without specific information about its intended use or biological activity, it’s difficult to provide a detailed analysis of its mechanism of action .
Future Directions
Properties
IUPAC Name |
N,4-dimethyl-N-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-4-8-19(9-5-17)24(28)26(3)21-12-14-22(15-13-21)29-16-23(27)25-20-10-6-18(2)7-11-20/h4-15H,16H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELWXSSSGPXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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